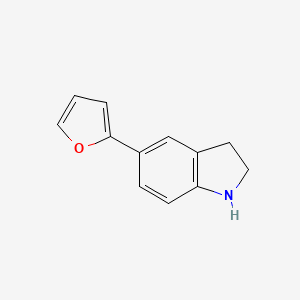![molecular formula C9H5ClN4O2 B13906471 2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid](/img/structure/B13906471.png)
2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid is a heterocyclic compound that features a pyrrolo[2,3-D]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties. The presence of functional groups such as chloro and cyano enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid typically involves the following steps:
Formation of the Pyrrolo[2,3-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium cyanide, amines, or thiols in solvents such as dimethylformamide (DMF) or THF.
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Reduction Products: Amino derivatives.
Oxidation Products: Carboxylic acids or other oxidized forms.
Scientific Research Applications
2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid has several scientific research applications:
Medicinal Chemistry: It is explored as a potential anticancer agent due to its ability to inhibit specific kinases and induce apoptosis in cancer cells.
Biological Studies: Used in studying cellular pathways and mechanisms, particularly those involving kinase inhibition and cell cycle regulation.
Chemical Biology: Employed as a probe to investigate the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid involves:
Kinase Inhibition: It acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Apoptosis Induction: The compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Molecular Targets: Targets include CDKs, extracellular regulated protein kinases (ERKs), and other signaling molecules involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-D]pyrimidine Derivatives: Compounds like ribociclib and palbociclib, which are selective CDK4/6 inhibitors used in cancer therapy.
Pyrazolo[3,4-D]pyrimidine Derivatives: Known for their kinase inhibitory activity and potential anticancer properties.
Uniqueness
2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid is unique due to its specific functional groups (chloro and cyano) that enhance its reactivity and potential for diverse chemical transformations. Its ability to inhibit multiple kinases and induce apoptosis makes it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C9H5ClN4O2 |
|---|---|
Molecular Weight |
236.61 g/mol |
IUPAC Name |
2-(4-chloro-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid |
InChI |
InChI=1S/C9H5ClN4O2/c10-8-7-5(1-11)2-14(3-6(15)16)9(7)13-4-12-8/h2,4H,3H2,(H,15,16) |
InChI Key |
HMSZSUABUUNECC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1CC(=O)O)N=CN=C2Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl (3R)-3-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13906417.png)

![6-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13906424.png)

![5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13906447.png)
![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)


![Methyl 7-bromo-6-fluoropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13906469.png)
